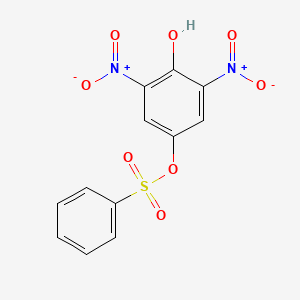![molecular formula C12H10N4OS2 B11964474 3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B11964474.png)
3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione is a heterocyclic compound that contains both furan and thiophene rings
Métodos De Preparación
The synthesis of 3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione typically involves the condensation of 3-amino-1,2,4-triazole-5-thione with 2-furyl and 5-methyl-2-thienyl aldehydes under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Condensation: It can participate in condensation reactions with various carbonyl compounds to form new heterocyclic structures.
Aplicaciones Científicas De Investigación
3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent in biological studies.
Medicine: Research has indicated its potential as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione can be compared with other similar compounds such as:
3-(2-furyl)-4-[(5-methyl-2-thienyl)methanol]: This compound has a similar structure but with a hydroxyl group instead of an amino group.
2-(2-furylmethyl)-5-methylfuran: This compound contains a furan ring and a methyl group but lacks the triazole and thione functionalities.
2-methyl-N’-[(5-methyl-2-thienyl)methylene]-3-furohydrazide: This compound has a similar thiophene and furan structure but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10N4OS2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
3-(furan-2-yl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H10N4OS2/c1-8-4-5-9(19-8)7-13-16-11(14-15-12(16)18)10-3-2-6-17-10/h2-7H,1H3,(H,15,18)/b13-7+ |
Clave InChI |
CFPHADXBYSDMLD-NTUHNPAUSA-N |
SMILES isomérico |
CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
SMILES canónico |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11964395.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11964400.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964401.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964406.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11964413.png)
![2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11964430.png)

![Dibenzyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11964443.png)
![2-[(2-methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11964448.png)
![4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11964457.png)



![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11964489.png)
